MT₂ Melatonin Receptor Binding Affinity: 5-MeO-THQ Derivative (UCM1014) Achieves Picomolar Ki with >10,000-Fold Selectivity Over MT₁
The 5-methoxy substituent is a critical determinant of MT₂ melatonin receptor affinity and selectivity. The optimized derivative N-[(1-benzyl-1,2,3,4-tetrahydro-5-methoxyquinolin-2-yl)methyl]propionamide (UCM1014) exhibited a Ki of 0.001 nM at human MT₂ receptors with >10,000-fold selectivity over MT₁, and demonstrated full agonist efficacy in the GTPγS functional assay [1]. In the same publication, the SAR study explicitly compared methoxy positional isomers: the 6-methoxy and 7-methoxy congeners showed substantially reduced MT₂ binding affinity, confirming that the 5-position is uniquely privileged for this target. The unsubstituted 1,2,3,4-tetrahydroquinoline parent scaffold lacks measurable MT₂ engagement entirely, demonstrating that regioisomer identity is the primary driver of pharmacological activity rather than the tetrahydroquinoline core itself.
| Evidence Dimension | MT₂ melatonin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | UCM1014 (5-MeO-THQ derivative): Ki = 0.001 nM (1 pM) at human MT₂ |
| Comparator Or Baseline | 6-methoxy and 7-methoxy positional isomers: substantially reduced MT₂ affinity (exact Ki values not disclosed, but reported as significantly less potent); unsubstituted THQ: no measurable MT₂ binding |
| Quantified Difference | >10,000-fold selectivity over MT₁; picomolar affinity vs. negligible binding for unsubstituted THQ; 5-MeO uniquely enables high-affinity MT₂ engagement among methoxy regioisomers tested |
| Conditions | Radioligand competition binding assay using human recombinant MT₁ and MT₂ receptors expressed in HEK293 cells; functional activity assessed by GTPγS binding assay |
Why This Matters
For CNS drug discovery programs targeting melatonin receptors (sleep disorders, depression, neuroprotection), the 5-methoxy-THQ scaffold is uniquely validated for MT₂-selective tool compound and lead generation, a capability that 6-methoxy-THQ cannot substitute.
- [1] Spadoni, G., Bedini, A., Lucarini, S., et al. (2015). Highly Potent and Selective MT₂ Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines. Journal of Medicinal Chemistry, 58(18), 7512–7525. View Source
